1-Ketochlordene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

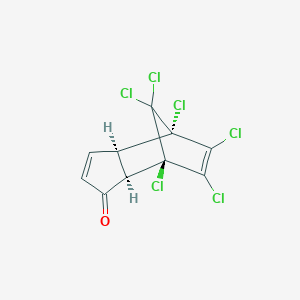

分子式 |

C10H4Cl6O |

|---|---|

分子量 |

352.8 g/mol |

IUPAC名 |

(1R,2R,6R,7S)-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-4,8-dien-3-one |

InChI |

InChI=1S/C10H4Cl6O/c11-6-7(12)9(14)5-3(1-2-4(5)17)8(6,13)10(9,15)16/h1-3,5H/t3-,5-,8+,9-/m1/s1 |

InChIキー |

BWNNUXVRVABEDL-GLSPRFJZSA-N |

異性体SMILES |

C1=CC(=O)[C@H]2[C@@H]1[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

正規SMILES |

C1=CC(=O)C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

製品の起源 |

United States |

Contextualization Within Organochlorine Cyclodiene Derivative Research

Organochlorine pesticides, particularly the cyclodiene group, are synthetic, highly chlorinated cyclic hydrocarbons that saw widespread agricultural and public health use beginning in the 1940s. mdpi.comtoxoer.com The development of these insecticides stemmed from the discovery of chlordene (B1668713), which is synthesized through the Diels-Alder reaction of hexachlorocyclopentadiene (B6142220) and cyclopentadiene. nih.gov This class of compounds includes pesticides such as chlordane (B41520), heptachlor (B41519), aldrin, and dieldrin. researchgate.net

1-Ketochlordene emerges as a significant derivative within this chemical family, not as a manufactured product, but as a transformation product of the insecticide heptachlor. wikipedia.orgresearchgate.net Research has consistently shown that in various biological systems and environmental compartments, heptachlor undergoes metabolic conversion. toxoer.comwikipedia.orgrsc.org A primary pathway of this biotransformation involves the initial hydrolysis or oxidation of heptachlor to form an intermediate, 1-hydroxychlordene (B150176). nih.govresearchgate.netresearchgate.net This intermediate is subsequently oxidized to yield this compound. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.net The formation of this compound has been identified in a range of organisms, including soil microorganisms, rats, and the freshwater microcrustacean, Daphnia magna. wikipedia.orgresearchgate.netresearchgate.netcdc.gov This positions this compound as a crucial subject in understanding the complete environmental lifecycle and impact of cyclodiene pesticides.

Historical Overview of Persistent Organic Pollutant Transformation Products

The history of research into POPs began with the recognition of their efficacy as pesticides and industrial chemicals. mdpi.com However, by the 1960s and 1970s, scientific evidence began to mount regarding their negative environmental impacts, characterized by their resistance to degradation, potential for long-range transport, and tendency to bioaccumulate in fatty tissues of organisms, including humans. mdpi.comresearchgate.netresearchgate.net This growing concern culminated in international agreements like the Stockholm Convention, which aimed to eliminate or restrict the production and use of the most notorious POPs, including several organochlorine pesticides. mdpi.comtoxoer.comresearchgate.net

Initially, environmental monitoring and research focused predominantly on these parent compounds. However, it soon became apparent that the environmental story did not end with the original chemical. Scientists discovered that POPs could be transformed into a host of other compounds, known as transformation products or metabolites, through biotic and abiotic processes. cdc.govnih.gov A pivotal discovery was that these transformation products could be as persistent, and sometimes even more toxic, than the parent POP. toxoer.comnih.gov For instance, the insecticide heptachlor (B41519) is known to convert in the environment to heptachlor epoxide, a more stable and persistent compound. toxoer.comresearchgate.net This realization shifted a significant portion of scientific inquiry towards identifying and characterizing these "second-generation" pollutants to fully assess the environmental risk posed by the initial contamination. The study of 1-Ketochlordene is a direct result of this evolved understanding, recognizing that a comprehensive risk assessment of heptachlor must include the fate and behavior of its key metabolites.

Rationale for Dedicated Academic Inquiry into 1 Ketochlordene Environmental Behavior

Abiotic Transformation Routes of Precursors to this compound

The formation of this compound from its precursors can occur through non-biological chemical reactions in the environment. These abiotic processes are significantly influenced by environmental conditions such as water and sunlight.

Hydrolytic Conversion Processes in Aqueous Systems

In aquatic environments, a key precursor to this compound is heptachlor. Heptachlor can undergo hydrolysis, a chemical reaction with water, to form 1-hydroxychlordene. europa.eucapes.gov.brnih.gov This reaction is considered a major pathway for the transformation of heptachlor in aquatic systems. nih.gov The rate of this hydrolysis can be influenced by the pH of the water. For instance, at a neutral pH of 7, the half-life for the hydrolysis of heptachlor is approximately 4.5 days. europa.eu This initial conversion to 1-hydroxychlordene is a critical step, as this intermediate is then available for further transformation into this compound. nih.govresearchgate.netresearchgate.netnih.gov

Photolytic and Oxidative Dehydrochlorination Pathways

Sunlight can also play a role in the transformation of chlordane-related compounds. Photolysis, the breakdown of compounds by light, can occur with heptachlor. europa.eu This process can involve dehydrochlorination, the removal of a hydrogen and a chlorine atom. iarc.fr Studies have shown that chlordane (B41520) and heptachlor can be photodegraded, leading to the formation of various products. nih.gov While direct photolysis of chlordane in water is not considered a major degradation pathway, sensitized photolysis, where other molecules absorb light energy and transfer it to the chlordane molecule, may be possible. epa.gov The photolytic degradation of heptachlor has been observed to be faster than that of cis- and trans-chlordane (B41516) in ethanol. nih.gov

Biotic Conversion Mechanisms Leading to this compound

Living organisms, particularly microorganisms, play a significant role in the transformation of chlordane and its precursors, ultimately leading to the formation of this compound.

Microbial Transformation Pathways (e.g., Fungal and Bacterial Metabolism)

A variety of microorganisms, including fungi and bacteria, can metabolize heptachlor and its derivatives. capes.gov.broup.com Soil microorganisms have been shown to hydrolyze heptachlor to produce ketochlordene. toxoer.comwikipedia.orgrsc.orgwisdomlib.org Several species of white-rot fungi from the genus Phlebia can degrade heptachlor, producing metabolites such as heptachlor epoxide, 1-hydroxychlordene, and 1-hydroxy-2,3-epoxychlordene. researchgate.netoup.com For example, Phlebia tremellosa, Phlebia brevispora, and Phlebia acanthocystis have demonstrated significant removal of heptachlor from cultures. oup.com Similarly, the fungus Pleurotus ostreatus can transform heptachlor through epoxidation, dechlorination, and hydrolysis. researchgate.netresearchgate.net

Bacteria also contribute to the breakdown of these compounds. A novel bacterial strain, identified as belonging to the genus Shigella, has been shown to degrade heptachlor into metabolites including 1-hydroxychlordene and heptachlor epoxide. iwaponline.com This degradation is proposed to occur through two primary pathways: hydroxylation followed by epoxidation and dechlorination, or epoxidation followed by hydrolysis or dechlorination. nih.govnih.gov

Enzymatic Conversion Processes in Non-human Organisms

The conversion of chlordane precursors to this compound is often facilitated by specific enzymes within organisms. In some non-human organisms, the formation of this compound is believed to proceed through the oxidation of 1-hydroxychlordene. researchgate.netresearchgate.net For instance, the freshwater microcrustacean, Daphnia magna, metabolizes heptachlor to various compounds, including 1-hydroxychlordene which is then converted to this compound. nih.govnih.govcdc.govresearchgate.net This suggests an enzymatic process where 1-hydroxychlordene is oxidized to form the ketone group present in this compound. The cytochrome P450 enzyme system is known to be involved in the metabolism of chlordane and its derivatives in various organisms, including rats and wood-rot fungi. nih.govnih.gov

Identification of Key Environmental Precursors (e.g., Heptachlor, 1-Hydroxychlordene)

The primary environmental precursors that lead to the formation of this compound are heptachlor and its initial transformation product, 1-hydroxychlordene.

Heptachlor, an organochlorine pesticide itself and a component of technical grade chlordane, is a major starting point for the formation of this compound. nih.goviarc.fr It undergoes both abiotic and biotic transformations in the environment. europa.eucapes.gov.broup.com

1-Hydroxychlordene is a significant intermediate metabolite formed from the hydrolysis of heptachlor in aquatic systems and through microbial action. europa.eucapes.gov.brnih.govoup.com This compound is then further metabolized by various organisms, leading to the formation of this compound. nih.govresearchgate.netresearchgate.netnih.gov The presence of 1-hydroxychlordene in environmental samples is a strong indicator that the formation of this compound is occurring.

The following table summarizes the key precursors and the transformation processes leading to this compound.

| Precursor | Transformation Process | Resulting Compound |

| Heptachlor | Hydrolysis (Abiotic) | 1-Hydroxychlordene |

| Heptachlor | Microbial Hydrolysis (Biotic) | Ketochlordene |

| 1-Hydroxychlordene | Microbial/Enzymatic Oxidation (Biotic) | This compound |

Occurrence and Spatial Distribution in Environmental Compartments

The environmental distribution of this compound is intrinsically linked to the historical use of chlordane and the environmental fate of its parent compounds.

Aquatic Systems (e.g., Water Column, Sediments)

The presence of chlordane and its metabolites in aquatic systems is a significant concern due to their potential for bioaccumulation. nih.gov In aquatic environments, chlordane residues have been found to move from the water column and adsorb to bottom sediments, where they can persist. who.int For instance, one study observed that after 7 days in an aquatic system, mean residue levels of chlordane in sediment were 35.29 µg/kg wet weight, and even after 421 days, residues were still detectable at 10.31 µg/kg. who.int

The transformation of chlordane and its precursors can lead to the formation of this compound. For example, the freshwater microcrustacean, Daphnia magna, metabolizes heptachlor to 1-hydroxychlordene, which is then converted to this compound. nih.gov This indicates a pathway for the in-situ formation of this compound within aquatic food webs. The physicochemical properties of the water and sediment, such as organic carbon content, play a crucial role in the distribution and bioavailability of these compounds. sfu.cavliz.be The partitioning of these hydrophobic compounds between water and sediment is a key process governing their fate in aquatic ecosystems. sfu.ca

| Time After Application | Mean Residue Level in Sediment (µg/kg wet weight) | Reference |

|---|---|---|

| 7 Days | 35.29 | who.int |

| 421 Days | 10.31 | who.int |

Terrestrial Matrices (e.g., Soil, Dust)

Chlordane was extensively used as a soil insecticide, leading to its prevalence in terrestrial environments. who.int Due to its persistence, chlordane and its metabolites can remain in the soil for extended periods, with a reported half-life of about 4 years. who.int The dissipation from soil is primarily due to volatilization. who.int

This compound can be formed in soil through the microbial degradation of chlordane and heptachlor. researchgate.netcdc.gov For example, 1-hydroxychlordene, a metabolite of heptachlor, can be converted to this compound in soil environments. nih.govresearchgate.net Studies have shown that white-rot fungi can play a role in the degradation of heptachlor, with 1-hydroxychlordene being detected as a metabolite, which can then be oxidized to this compound. researchgate.netresearchgate.net The presence of chlordane-related compounds has been detected in both soil and dust in urban environments, indicating ongoing sources or long-term persistence. nih.gov

| Matrix | Concentration Range | Reference |

|---|---|---|

| Urban Air | <0.1 to 60 ng/m³ | who.int |

| Rural Air | 0.01 to 1 ng/m³ | who.int |

| Indoor Air (Termite Control) | >1 µg/m³ | who.int |

| Drinking-water (USA) | Mainly <0.1 µg/litre | who.int |

Atmospheric Presence and Long-Range Transport Potential

Chlordane and its metabolites can enter the atmosphere through volatilization from soil and water surfaces, as well as from aerial applications during its period of use. who.int Once in the atmosphere, these persistent organic pollutants can undergo long-range transport, leading to their deposition in remote areas far from their original sources. envirocomp.comnih.gov

The atmospheric residence time of a chemical is a key factor in its potential for long-range transport. envirocomp.com While specific data on the atmospheric residence time of this compound is scarce, the detection of chlordane-related compounds in the air of regions with no history of chlordane use suggests their capacity for atmospheric transport. nih.gov For example, air samples in the southeastern United States showed elevated concentrations of chlordane-related compounds, indicating regional sources and atmospheric movement. nih.gov The presence of these compounds in remote lacustrine environments further supports the concept of long-range atmospheric transport. nih.gov

Inter-compartmental Exchange and Partitioning Dynamics

The movement of this compound between different environmental compartments is governed by its physicochemical properties and environmental conditions.

Volatilization from Soil and Water Surfaces

Volatilization is a significant process for the dissipation of chlordane and its metabolites from soil and water. who.intwho.int The tendency of a chemical to volatilize from water is related to its Henry's Law constant. usda.gov Chemicals with a low Henry's Law constant may accumulate at the soil surface as water evaporates, which can enhance their volatilization rate. usda.gov Conversely, for compounds with a high Henry's Law constant, volatilization may be controlled by diffusion within the soil. usda.gov The volatilization of heptachlor, a precursor to this compound, is an important transport mechanism from land surfaces. nih.gov

Adsorption and Desorption in Soil and Sediment

The processes of adsorption and desorption control the partitioning of this compound between the solid (soil or sediment) and liquid (water) phases. ecetoc.org The extent of adsorption is often described by the distribution coefficient (Kd) or the organic carbon-normalized adsorption coefficient (Koc). ecetoc.orgepa.govskb.com

For hydrophobic organic compounds like chlordane and its metabolites, adsorption to soil and sediment organic matter is a key process. ecetoc.org This is reflected in the log Kow value of chlordane, which indicates a high tendency to sorb to organic matter. epa.gov The adsorption of these compounds is generally reversible, but the rate of desorption can be slow, contributing to their persistence in soil and sediment. sfu.caregulations.govresearchgate.net The properties of the soil or sediment, such as organic carbon content, clay content, and pH, can significantly influence the adsorption and desorption behavior. ecetoc.orgskb.com

| Parameter | Value Range (L/kg) | Mean Value (L/kg) | Reference |

|---|---|---|---|

| Freundlich Adsorption Coefficient (KF) | 2.3 to 8.1 | 4.5 | regulations.gov |

| Freundlich Desorption Coefficient (KF-des) | 1.7 to 8.3 | 4.1 | regulations.gov |

Bioaccumulation and Biomagnification in Non-human Food Webs

The processes of bioaccumulation and biomagnification are critical in understanding the environmental fate and impact of persistent organic pollutants (POPs). Bioaccumulation refers to the buildup of a substance in a single organism over its lifetime, often because the substance is absorbed at a rate faster than it can be removed through metabolic processes or excretion. cimi.orgwikipedia.org Biomagnification, also known as trophic magnification, is the process where the concentration of a toxin increases in successive trophic levels within a food web. cimi.orgresearchgate.net Organisms at higher levels of the food chain consume prey containing these accumulated substances, leading to even higher concentrations in their own bodies. byjus.com

This compound is an environmental transformation product of the organochlorine pesticides heptachlor and chlordene (B1668713). Specifically, heptachlor can be metabolized by organisms into 1-hydroxychlordene, which is then converted to this compound. nih.gov As a persistent and lipophilic (fat-soluble) compound, this compound, like its parent compounds, has the potential to accumulate in the fatty tissues of living organisms and magnify through food chains. cimi.orgnih.gov

Detailed research on the biomagnification of this compound itself is limited; however, the behavior of its precursor, heptachlor, and its primary metabolite, heptachlor epoxide, provides significant insight into its likely conduct in food webs. Heptachlor and heptachlor epoxide are known to bioconcentrate in both aquatic and terrestrial organisms, with significant biomagnification observed in aquatic food chains. nih.gov Due to the rapid metabolism of heptachlor to heptachlor epoxide in higher-level organisms, it is the more persistent heptachlor epoxide that demonstrates significant biomagnification in terrestrial food webs. nih.gov

The potential for a chemical to biomagnify is often assessed using the biomagnification factor (BMF), which is the ratio of the chemical's concentration in a predator to its concentration in its prey. researchgate.netsparkl.me A BMF greater than one suggests that the chemical is biomagnifying up the food chain. researchgate.net For persistent organic pollutants, factors such as the complexity and length of the food web, the metabolic rate of the organisms, and various environmental conditions can influence the extent of biomagnification. sparkl.me

Studies of arctic terrestrial food chains involving lichen, caribou, and wolves have shown that POPs with certain chemical properties (high octanol-air partition coefficient and high octanol-water partition coefficient) exhibit significant bioaccumulation. nih.gov Although this compound was not specifically measured in this study, as a persistent organic pollutant, it is expected to behave similarly.

The following tables present data on the concentrations of heptachlor and its metabolites, which indicates the potential for related compounds like this compound to be present and accumulate in various environmental compartments and organisms.

Table 1: Concentrations of Heptachlor and Heptachlor Epoxide in Various Media

| Medium | Compound | Concentration | Location/Study Details |

| Soil | 1-Hydroxychlordene | ~60% of insecticide in soil | Quincy loamy fine sand (Oregon), 2 years after application. nih.gov |

| Water | Heptachlor Epoxide | Mean: 0.18 ng/L (Range: 0.02-0.41 ng/L) | Lake Ontario (1999). nih.gov |

| Air | Heptachlor Epoxide | Mean: 2.4 ng/m³ | Bering Sea (1993). nih.gov |

| Air | Heptachlor Epoxide | Mean: 2.8 ng/m³ | Chukchi Sea (1993). nih.gov |

Table 2: Bioaccumulation of Heptachlor Metabolites in a Model Aquatic Ecosystem

| Organism | Compound | Percentage of Total ¹⁴C | Day of Experiment |

| Algae | 1-Hydroxychlordene | ~10% | Day 1 (Peak) |

| Algae | 1-Hydroxychlordene Epoxide | 50% | Day 1 |

| Algae | 1-Hydroxychlordene Epoxide | 70% | Day 3 |

| Algae | Heptachlor | ~10% | Day 1 |

| Algae | Heptachlor | Decreased from 100% | In 1 day |

| Data derived from a model ecosystem with algae, mosquito larvae, and fish, where ¹⁴C-labeled heptachlor was introduced. nih.gov |

These findings underscore the persistence of chlordane-related compounds in the environment and their tendency to be taken up by organisms. The conversion of parent compounds within organisms to metabolites like this compound is a key part of their toxicological profile and their behavior in food webs.

Advanced Analytical Methodologies for 1 Ketochlordene in Environmental Matrices

Comprehensive Sample Preparation Techniques

Effective sample preparation is a critical first step to isolate 1-Ketochlordene from the matrix and remove interfering substances that could compromise analytical results. The choice of technique depends on the nature of the environmental sample, such as water, soil, sediment, or biological tissues.

Extraction Procedures for Diverse Environmental Samples (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Soxhlet Extraction)

The initial extraction of this compound from the sample matrix is a pivotal stage. Several well-established techniques are utilized, each with specific advantages depending on the sample type.

Solid-Phase Extraction (SPE) is a versatile and widely used technique for aqueous samples. thermofisher.comorganomation.comsigmaaldrich.com It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase) that retains the analyte. organomation.comwikipedia.org The process typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest with a small volume of an appropriate solvent. organomation.com This method is advantageous due to its efficiency, reduced solvent consumption compared to liquid-liquid extraction, and the ability to concentrate the analyte. thermofisher.com For non-polar compounds like this compound, reversed-phase sorbents such as C18 are commonly employed.

Liquid-Liquid Extraction (LLE) , also known as solvent extraction, is a traditional and effective method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. instructables.comscribd.comkjhil.com The sample is mixed with an extraction solvent in which this compound is highly soluble. instructables.com After vigorous mixing to facilitate the transfer of the analyte into the organic phase, the two layers are allowed to separate. instructables.com The organic layer, now containing the this compound, is then collected for further processing. interchim.com While effective, LLE can be labor-intensive and require large volumes of organic solvents. interchim.com

Soxhlet Extraction is a classic and exhaustive technique primarily used for solid and semi-solid samples like soil, sediment, and tissues. epa.govresearchgate.netdrawellanalytical.com The sample is placed in a thimble, and a suitable solvent is continuously heated, vaporized, condensed, and allowed to drip through the sample, extracting the analyte over several hours. researchgate.netdrawellanalytical.com This continuous process ensures a thorough extraction. researchgate.net For instance, U.S. EPA Method 1699 specifies using a Soxhlet extractor with solvents like methylene (B1212753) chloride or a methylene chloride:hexane mixture for solid samples. epa.gov

Table 1: Comparison of Extraction Techniques for this compound

| Technique | Sample Type | Principle | Advantages | Disadvantages |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Water, Liquid Samples | Partitioning between a solid sorbent and a liquid mobile phase. organomation.comwikipedia.org | High selectivity, low solvent use, potential for automation. thermofisher.com | Cartridge cost, potential for matrix effects. |

| Liquid-Liquid Extraction (LLE) | Water, Liquid Samples | Differential solubility in two immiscible liquids. scribd.com | Simple, effective for a wide range of compounds. instructables.com | Labor-intensive, large solvent volumes, potential for emulsion formation. interchim.com |

| Soxhlet Extraction | Soil, Sediment, Tissue | Continuous extraction with a cycling solvent. researchgate.net | Exhaustive extraction, well-established method. epa.gov | Time-consuming, large solvent volumes, potential for thermal degradation of analytes. thermofisher.com |

Cleanup and Fractionation Strategies for Complex Matrices

Following initial extraction, the resulting extract often contains a complex mixture of co-extracted substances that can interfere with the analysis. Cleanup and fractionation steps are therefore essential to purify the sample.

For complex samples, techniques like gel permeation chromatography (GPC) can be employed to remove high-molecular-weight interferences such as lipids. researchgate.netSilica (B1680970) gel or Florisil column chromatography are also commonly used for cleanup and fractionation. epa.gov For example, extracts can be passed through a silica gel column, and different fractions can be eluted using solvents of increasing polarity. This separates compounds based on their polarity, allowing for the isolation of this compound from other pesticide classes or interfering compounds. chromforum.orgnih.gov In some methods, an aminopropyl SPE column followed by a microsilica column is used for cleanup. epa.gov

State-of-the-Art Chromatographic Separation Techniques

Chromatography is the core analytical technique for separating this compound from other components in the purified extract before its detection and quantification.

Gas Chromatography (GC) with Selective Detectors (e.g., ECD)

Gas Chromatography (GC) is the primary technique for the analysis of volatile and semi-volatile compounds like this compound. irjmets.com The separation is based on the differential partitioning of the analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within a long, narrow column.

The Electron Capture Detector (ECD) is highly sensitive and selective for electronegative compounds, particularly those containing halogens, such as organochlorine pesticides. thermofisher.commeasurlabs.comscioninstruments.com This makes it an excellent choice for detecting this compound. thermofisher.com The ECD operates by emitting beta particles from a radioactive source (typically Nickel-63), which ionize the carrier gas and create a steady electrical current. scioninstruments.com When an electronegative compound like this compound passes through the detector, it captures some of the electrons, causing a decrease in the current that is measured as a peak. measurlabs.com U.S. EPA Method 8081 provides guidelines for the analysis of organochlorine pesticides by GC-ECD. thermofisher.comgcms.cz

High-Resolution Gas Chromatography (HRGC)

High-Resolution Gas Chromatography (HRGC) utilizes narrow-bore capillary columns to achieve superior separation efficiency and resolution compared to traditional packed columns. ontosight.ai This enhanced resolution is crucial for separating this compound from closely related isomers and other co-eluting compounds that may be present in environmental samples, thereby improving the accuracy of quantification. ontosight.ai The use of HRGC is a key component of advanced analytical methods for persistent organic pollutants. epa.gov

Rigorous Quality Assurance and Quality Control (QA/QC) Protocols in Environmental Analysis

Ensuring the reliability and accuracy of data generated from the analysis of this compound in environmental samples is paramount. mdpi.com This is achieved through the implementation of stringent Quality Assurance (QA) and Quality Control (QC) protocols. researchgate.net These procedures are integral to every step of the analytical process, from sample collection to final data reporting, and are often guided by regulatory bodies like the U.S. Environmental Protection Agency (EPA). epa.gov

Key QA/QC Components:

Method Blank: A sample of clean matrix, free of the analyte, that is processed and analyzed in the same manner as the field samples. It is used to identify any contamination introduced during the analytical procedure. pops.int

Calibration Standards: Solutions of the target analyte at known concentrations used to create a calibration curve. This curve establishes the relationship between instrument response and analyte concentration, which is necessary for quantification. numberanalytics.com

Laboratory Control Sample (LCS): A sample of clean matrix spiked with a known amount of the analyte. It is used to monitor the performance of the entire analytical method and the laboratory's proficiency. epa.gov

Matrix Spike/Matrix Spike Duplicate (MS/MSD): Two aliquots of a field sample are spiked with a known amount of the analyte and analyzed. This helps to assess the effect of the sample matrix on the analytical method's accuracy and precision.

Surrogate Standards: Compounds that are chemically similar to the target analytes but not expected to be present in the samples. They are added to every sample before extraction to monitor the efficiency of the extraction and analytical process for each individual sample.

Certified Reference Materials (CRMs): Materials with a certified concentration of the target analyte, used to validate the accuracy of the analytical method. eraqc.com

Interlaboratory Comparisons: Analyzing the same sample at multiple laboratories to assess the reproducibility and comparability of results. researchgate.net

Adherence to these QA/QC protocols ensures that the analytical data for this compound are defensible, comparable, and of known quality.

| QC Sample/Procedure | Purpose | Acceptance Criteria Example |

| Method Blank | Assess laboratory contamination | Analyte concentration below the Method Detection Limit (MDL) pops.int |

| Calibration Verification | Check instrument calibration stability | Measured concentration within ±15-20% of the true value |

| Laboratory Control Sample (LCS) | Monitor method performance and accuracy | Analyte recovery typically within 70-130% of the spiked amount |

| Matrix Spike/Duplicate (MS/MSD) | Evaluate matrix effects on accuracy and precision | Recovery and Relative Percent Difference (RPD) within laboratory-defined limits |

| Surrogate Standard | Assess recovery for each individual sample | Recovery typically within 60-140% for each sample |

Ecological Interactions and Mechanistic Studies of 1 Ketochlordene Non Human Focus

Ecotoxicological Effects on Aquatic Biota (Non-human Organisms)

The presence of 1-Ketochlordene in aquatic environments is linked to the metabolism of heptachlor (B41519) by aquatic organisms. The parent compounds, chlordane (B41520) and heptachlor, are known to be highly toxic to aquatic life. orst.eduepa.govwaterquality.gov.au

Specific studies detailing the physiological and behavioral effects of direct exposure to this compound on aquatic invertebrates are not extensively documented in existing literature. However, the freshwater microcrustacean, Daphnia magna, has been identified as capable of metabolizing heptachlor into several byproducts, including this compound. researchgate.netresearchgate.net Research demonstrates that [14C]Heptachlor is processed by Daphnia magna into metabolites such as 1-hydroxychlordene (B150176), 1-hydroxy-2,3-epoxychlordene, and this compound, along with their conjugates. researchgate.netresearchgate.net This metabolic capability underscores a direct biological interaction between the parent compound and these invertebrates, leading to the in-vivo formation of this compound. While this establishes a clear link, data on the subsequent toxicological impact of this compound on the physiology (e.g., reproduction, growth) and behavior of Daphnia magna or other invertebrates remains a notable gap in ecotoxicological research.

Table 1: Identified Metabolites of Heptachlor in Daphnia magna

| Metabolite | Class |

|---|---|

| This compound | Ketone |

| 1-Hydroxychlordene | Alcohol |

| 1-Hydroxy-2,3-epoxychlordene | Epoxide/Alcohol |

| Glucosides & Sulfates | Conjugates |

Source: researchgate.netresearchgate.net

Effects on Invertebrate Physiology and Behavior (e.g., Daphnia magna studies)

Effects on Terrestrial Ecosystem Components (Non-human Organisms)

In terrestrial systems, the formation and fate of this compound are closely tied to microbial activity in the soil and the potential for uptake by plants and soil-dwelling invertebrates.

Soil microorganisms play a crucial role in the environmental transformation of heptachlor. rsc.org Studies have shown that these microbes can hydrolyze heptachlor, resulting in the formation of this compound. rsc.orgtoxoer.com This biotransformation is a key interaction within the soil environment. For instance, incubations of heptachlor with mixed cultures of soil microorganisms have demonstrated its conversion to several products, including chlordene (B1668713), 1-exohydroxychlordene, and heptachlor epoxide. nih.gov While the formation of this compound by soil microbes is established, research on the subsequent effects of this metabolite on the soil microbial community itself—such as impacts on microbial respiration, biomass, or community structure—is lacking. usda.govbiosisplatform.eu Similarly, while chlordane is known to be highly toxic to terrestrial invertebrates like earthworms, who.int specific data on the toxicological response of these communities to this compound is not available.

Table 2: Microbial Transformation Pathways of Heptachlor in Soil

| Pathway | Key Reactant | Key Product(s) |

|---|---|---|

| Hydrolysis | Heptachlor | This compound |

| Epoxidation | Heptachlor | Heptachlor Epoxide |

| Dechlorination/Hydrolysis | Heptachlor | Chlordene, 1-Hydroxychlordene |

Source: nih.govrsc.orgtoxoer.com

The uptake of persistent organochlorine pesticides from the soil into plant tissues is a recognized pathway for contaminant entry into the food chain. researchgate.net Studies have confirmed that plants can absorb chlordane and heptachlor residues from the soil through their roots, with subsequent translocation to other parts of the plant. nih.govresearchgate.net It has been noted that crops grown in soils treated with heptachlor absorb its residues. nih.gov However, research that specifically quantifies the uptake and translocation rates of this compound in various plant species is not available. Furthermore, there is a lack of information regarding the specific physiological responses of plants to this compound exposure, such as effects on germination, growth, photosynthesis, or stress responses.

Responses of Soil Microorganisms and Invertebrate Communities

Mechanistic Insights into Non-human Biological Interactions

The primary mechanistic understanding of this compound in non-human organisms relates to its formation from the parent compound, heptachlor. Two distinct pathways have been identified through metabolic studies.

The first is a direct hydrolysis of heptachlor, which is a common pathway observed in soil microorganisms. rsc.orgtoxoer.com The second, more complex pathway occurs in vivo within organisms such as the microcrustacean Daphnia magna. researchgate.netresearchgate.net In this process, heptachlor first undergoes oxidative dehydrochlorination to form an intermediate, 1-hydroxychlordene. This intermediate is then oxidized to form this compound. researchgate.netresearchgate.netnih.gov

While these formation mechanisms are documented, the subsequent molecular or cellular mechanisms of toxicity for this compound itself remain largely uninvestigated. The toxic action of many organochlorine pesticides involves interference with the nervous system, but whether this compound shares these properties or has a different mode of action in non-human organisms is a significant data gap.

Biochemical Pathway Perturbations in Ecological Receptors

The compound this compound is a metabolic byproduct of the organochlorine pesticides chlordane and heptachlor. wisdomlib.org While direct research on the specific biochemical pathway perturbations caused by this compound in non-human organisms is limited, understanding its formation and the effects of its parent compounds provides insight into its potential ecological impact.

Chlordane and heptachlor undergo extensive metabolism in various organisms, leading to a range of metabolites, including this compound. cdc.govwho.int The metabolic processes primarily occur in the liver and involve oxidation and dechlorination reactions catalyzed by cytochrome P450 enzymes. cdc.govepa.gov For instance, heptachlor is metabolized to heptachlor epoxide, which can then be further transformed. One of the metabolic routes for heptachlor involves its hydrolysis by soil microorganisms to form this compound. wisdomlib.org Similarly, the metabolism of heptachlor in certain fungi, such as Pleurotus ostreatus, has been shown to produce 1-hydroxychlordene, which is a precursor to this compound. researchgate.net The formation of this compound from 1-hydroxychlordene suggests an oxidative process. researchgate.net

The parent compounds, chlordane and heptachlor, and their primary metabolite, oxychlordane (B150180), are known to be persistent, bioaccumulative, and toxic. epa.govwikipedia.org They are recognized as endocrine-disrupting chemicals that can interfere with hormonal systems, including reproductive and thyroid functions, in wildlife. researchgate.netnih.gov Exposure to chlordane has been linked to altered hepatic energy metabolism and potential disruptions in metabolic and endocrine pathways. beyondpesticides.org These organochlorine pesticides can induce hepatic microsomal enzymes, which can alter the metabolism of both endogenous and foreign compounds. cdc.gov

Table 1: Metabolic Formation of this compound

| Parent Compound | Intermediate Metabolite | Resulting Metabolite | Organism/System |

| Heptachlor | 1-hydroxychlordene | This compound | Fungi (Pleurotus ostreatus) |

| Heptachlor | Not specified | This compound | Soil microorganisms |

Receptor Binding and Enzyme Activity Modulation in Non-human Systems

Direct studies on the receptor binding and enzyme activity modulation specifically by this compound in non-human systems are not widely available in scientific literature. However, the toxicological profile of its parent compounds, chlordane and heptachlor, provides a basis for inferring potential mechanisms of action.

Organochlorine insecticides, including chlordane and its constituents, are known to act as antagonists of the gamma-aminobutyric acid (GABA) receptor in the nervous system. epa.gov The GABA receptor is a chloride channel, and these compounds can interfere with its function, leading to neurotoxic effects such as tremors and convulsions. who.int While oxychlordane is considered a primary toxic metabolite, other metabolites could also contribute to this neurotoxicity.

Furthermore, chlordane and its metabolites are known to induce hepatic microsomal enzymes, particularly the cytochrome P450 family. cdc.gov This induction can lead to an increased rate of metabolism for various substances, potentially altering their toxicity. For example, exposure to chlordane can enhance the hepatotoxic effects of other chemicals by inducing their metabolism to more toxic intermediates. cdc.gov

In birds, exposure to endocrine-disrupting chemicals like organochlorine pesticides can lead to a variety of adverse effects, including reproductive failure and eggshell thinning, through mechanisms such as receptor binding and interference with enzyme systems. researchgate.net While specific data for this compound is lacking, its presence as a metabolite suggests it could be part of the complex mixture of compounds that interact with various receptors and enzymes within exposed avian species.

Research on the binding affinity of various compounds to receptors in wildlife, such as the oxytocin (B344502) receptor in coyotes, highlights the importance of understanding these interactions for assessing ecological risk. nih.gov The selectivity and affinity of a compound for different receptors can determine its specific toxicological effects. nih.gov

Table 2: Known Effects of Parent Compounds on Receptors and Enzymes

| Compound/Metabolite | Target Receptor/Enzyme System | Observed Effect in Non-human Systems |

| Chlordane | GABA Receptor | Antagonism, leading to neurotoxicity |

| Chlordane | Hepatic Microsomal Enzymes (Cytochrome P450) | Induction, altering metabolism of other compounds |

| Oxychlordane | Not specified | Considered a primary toxic metabolite |

Environmental Remediation and Management Strategies for 1 Ketochlordene Contamination

Biological Remediation Technologies

Biological remediation, or bioremediation, utilizes living organisms to degrade or transform hazardous substances into less toxic forms. mdpi.com This approach is often considered cost-effective and environmentally friendly compared to traditional physical and chemical methods. mdpi.com

Bioremediation using Microorganisms and Fungi (e.g., White-Rot Fungi)

Microorganisms, including bacteria and fungi, play a crucial role in the breakdown of persistent organic pollutants. mdpi.comresearchgate.net White-rot fungi, in particular, have demonstrated significant potential for the degradation of chlordane (B41520) and its metabolites. These fungi secrete powerful, non-specific extracellular enzymes, such as lignin (B12514952) peroxidases and manganese peroxidases, that can break down the complex molecular structure of compounds like chlordane. dtic.mil

Research has shown that the white-rot fungus Phanerochaete chrysosporium can reduce chlordane concentrations in water by 21% within 30 days. dtic.mil Studies on other wood-rot fungi, such as Phlebia lindtneri, Phlebia brevispora, and Phlebia aurea, have revealed that over 50% of trans-chlordane (B41516) can be degraded in pure cultures over 42 days. www.wa.gov.au The primary degradation mechanism appears to be hydroxylation, leading to the formation of various metabolites, including 3-hydroxychlordane and chlordene (B1668713) chlorohydrin. www.wa.gov.au The involvement of cytochrome P450 enzymes in these hydroxylation reactions has also been demonstrated. www.wa.gov.au

Fungi from the genera Aspergillus and Penicillium have also been identified as having significant potential for remediating soils contaminated with organochlorine pesticides. wa.gov Mycoremediation, the use of fungi for bioremediation, offers a promising approach by degrading these pollutants into less toxic compounds or achieving complete mineralization. wa.gov

Table 1: Fungal Species with Demonstrated Potential for Chlordane Degradation

| Fungal Species | Key Findings | Reference |

| Phanerochaete chrysosporium | Reduced chlordane concentrations by 21% in water within 30 days. | dtic.mil |

| Phlebia lindtneri | Degraded over 50% of trans-chlordane in 42 days; metabolizes oxychlordane (B150180). | www.wa.gov.au |

| Phlebia brevispora | Degraded over 50% of trans-chlordane in 42 days. | www.wa.gov.au |

| Phlebia aurea | Degraded over 50% of trans-chlordane in 42 days. | www.wa.gov.au |

| Aspergillus spp. | Show potential in bioremediating organochlorine pesticides. | wa.gov |

| Penicillium spp. | Show potential in bioremediating organochlorine pesticides. | wa.gov |

Phytoremediation Potential in Contaminated Soils

Phytoremediation is a remediation strategy that utilizes plants to remove, degrade, or contain contaminants in soil and water. ca.gov This solar-powered approach is considered a low-cost alternative to conventional methods. ca.gov For organochlorine pesticides like chlordane, certain plant species have shown the ability to take up the contaminant from the soil into their tissues.

Studies have identified that grasses such as Kentucky bluegrass (Poa pratensis) and perennial ryegrass (Lolium perenne) can absorb chlordane into their roots and shoots with minimal negative effects on the plants themselves. dtic.mil Another study evaluated the potential of the castor bean plant (Ricinus communis) for the phytoremediation of soil contaminated with various organochlorine pesticides, including heptachlor (B41519) and aldrin, which are structurally related to chlordane. The results showed that the plant could reduce pesticide concentrations in the rhizosphere soil, with remediation efficiencies ranging from 25% to 70%. nih.gov The uptake and concentration of these compounds in the plant tissues were found to be related to their hydrophobicity. nih.gov

Table 2: Plant Species with Phytoremediation Potential for Chlordane and Related Pesticides

| Plant Species | Common Name | Findings | Reference |

| Poa pratensis | Kentucky bluegrass | Takes up chlordane into roots and shoots. | dtic.mil |

| Lolium perenne | Perennial ryegrass | Takes up chlordane into roots and shoots. | dtic.mil |

| Ricinus communis | Castor bean | Demonstrated remediation of 25% to 70% for various organochlorine pesticides. | nih.gov |

Physicochemical Treatment and Degradation Methods

Physicochemical treatment methods offer alternative approaches to the remediation of 1-ketochlordene by using chemical reactions and physical properties to degrade or immobilize the contaminant.

Advanced Oxidation Processes (AOPs) for Environmental Matrices

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to degrade persistent organic pollutants through the generation of highly reactive hydroxyl radicals (•OH). mdpi.com These radicals are powerful, non-selective oxidants that can effectively break down complex organic molecules like chlordane into simpler, less harmful substances. mdpi.comnih.gov

Several AOPs have been investigated for the degradation of chlordane and other organochlorine pesticides. These include processes that utilize ultraviolet (UV) light, hydrogen peroxide (H2O2), and photocatalysts like titanium dioxide (TiO2). researchgate.netcrccare.comny.gov For instance, a study on the photochemical treatment of trans-chlordane in aqueous solutions found that UVC irradiation (254 nm) in the presence of a surfactant led to a 95-100% reduction in its concentration after 48 hours. researchgate.netnih.gov The combination of UVC with H2O2 also showed similar high removal rates. researchgate.netnih.gov The primary degradation mechanism was identified as photolysis, leading to successive dechlorination of the chlordane molecule. nih.gov Another study demonstrated that photocatalysis using TiO2 was effective in degrading chlordane, with over 88% reduction achieved in 10 minutes under certain conditions. mdpi.com

Table 3: Efficacy of Advanced Oxidation Processes on Chlordane Degradation

| AOP Method | Conditions | Degradation Efficiency | Reference |

| UVC Photolysis | 254 nm, with surfactant | 95-100% reduction in 48 hours | researchgate.netnih.gov |

| UVC/H2O2 | 254 nm, with surfactant | 95-100% reduction in 48 hours | researchgate.netnih.gov |

| Photocatalysis (TiO2) | 30 mg/L catalyst | >88% reduction in 10 minutes | mdpi.com |

Sorption-Based Immobilization Techniques

Sorption-based immobilization is a remediation strategy that aims to reduce the bioavailability and mobility of contaminants in the soil by binding them to a solid matrix. researchgate.net This technique does not destroy the contaminant but effectively sequesters it, preventing its migration into groundwater or uptake by organisms.

Carbon-rich materials are commonly used as sorbents due to their high surface area and affinity for hydrophobic organic compounds like organochlorine pesticides. researchgate.net Materials such as activated carbon, biochar, and brown coal have been shown to be effective in immobilizing these contaminants. researchgate.netcsic.es A study investigating the use of brown coal from Shoptykol, Kazakhstan, as a soil amendment found that it could reduce the transfer of organochlorine pesticides from contaminated soil to hen eggs, demonstrating its potential for sequestration. researchgate.net Biochar, a charcoal-like material produced from the pyrolysis of biomass, has also been widely studied for its ability to sorb pesticides in soil. mdpi.comacs.orgresearchgate.net The effectiveness of sorption is influenced by the properties of the biochar, the type of pesticide, and soil conditions. mdpi.com Pine bark has also been identified as a low-cost sorbent capable of removing organochlorine pesticides from water solutions with high efficiency. csic.es

Regulatory Framework and Environmental Policy Relevance for 1 Ketochlordene

Inclusion of 1-Ketochlordene-Related Compounds under International Conventions on Persistent Organic Pollutants (e.g., Stockholm Convention)

While this compound itself is not explicitly listed, its precursors, chlordane (B41520) and heptachlor (B41519), are among the initial "dirty dozen" chemicals targeted for elimination under the Stockholm Convention on Persistent Organic Pollutants (POPs). pops.intundp.orgiisd.orgipen.orgpops.int This international treaty, which entered into force in 2004, aims to protect human health and the environment from chemicals that persist in the environment, bioaccumulate in living organisms, and pose a risk of causing adverse effects. pops.intchemicalwatch.comwikipedia.org

Both chlordane and heptachlor are listed in Annex A of the Convention, which calls for the elimination of their production and use. chemicalwatch.compops.intnus.edu.sg The inclusion of these parent compounds signifies a global consensus on their hazardous nature and the need to curtail their release into the environment. Consequently, this reduces the potential for the formation of transformation products like this compound. The Convention requires signatory parties to adopt and implement measures to eliminate or restrict the production and use of these POPs. ipen.orgchemicalwatch.com

Initially, some specific exemptions were permitted for the use of chlordane and heptachlor, such as for termite control. nus.edu.sg However, as of 2009, no parties were registered for these exemptions, meaning no new registrations can be made. env.go.jp

Table 1: Status of this compound Precursors under the Stockholm Convention

| Compound | Stockholm Convention Annex | Status |

|---|---|---|

| Chlordane | Annex A | Elimination chemicalwatch.compops.int |

| Heptachlor | Annex A | Elimination chemicalwatch.compops.int |

This table is interactive. Click on the headers to sort.

National and Regional Environmental Regulations and Guidelines Pertinent to its Precursors

Numerous countries and regions had established regulations for chlordane and heptachlor even before the Stockholm Convention came into force. These national policies often include outright bans, use restrictions, and the establishment of maximum residue limits (MRLs) or action levels in various environmental media and food products.

United States:

The U.S. Environmental Protection Agency (EPA) began restricting the use of chlordane and heptachlor in the 1970s. epa.govwho.int

In 1988, the EPA banned all uses of chlordane, following reports of its presence in the air of treated homes. wikipedia.org

Most uses of heptachlor were canceled in 1978 due to its persistence, bioaccumulation, and carcinogenic effects in laboratory animals. epa.gov A very specific use for fire ant control in underground power transformers was allowed to continue. epa.govwikipedia.org

The EPA has established Maximum Contaminant Levels (MCLs) in drinking water of 0.0004 mg/L for heptachlor and 0.0002 mg/L for its more toxic and abundant degradation product, heptachlor epoxide. wikipedia.org

Chlordane is classified as a hazardous waste (U036) and a toxic pollutant under the Clean Water Act, with effluent limitations and pre-treatment standards. inchem.orgwbdg.org Heptachlor is similarly classified. inchem.org

Canada:

The use of chlordane and heptachlor was discontinued (B1498344) under the Pest Control Products Act as of January 1, 1991. ccme.caccme.ca

Both chlordane and heptachlor are identified as Track 1 substances under the Canadian Environmental Protection Act (CEPA), signifying them as persistent, bioaccumulative, and toxic. ccme.caccme.ca

Canada has established interim sediment quality guidelines (ISQGs) and probable effect levels (PELs) for chlordane and heptachlor epoxide to protect aquatic life. ccme.caccme.ca

European Union:

The European Community has long-standing legislation setting MRLs for chlordane and heptachlor (including heptachlor epoxide) in cereals and foodstuffs of animal origin. inchem.orginchem.org

The marketing and use of plant protection products containing chlordane are prohibited. nih.gov

Heptachlor is not approved for use as a pesticide under Regulation (EC) No 1107/2009. herts.ac.uk

These regulations on the parent compounds indirectly control the environmental presence of this compound.

Environmental Risk Assessment Frameworks for Transformation Products

The risk assessment of pesticide transformation products, also known as metabolites, is a developing area of environmental science and regulation. researchgate.netnih.govfrontiersin.org Regulatory agencies are increasingly recognizing that these degradation products can sometimes be as or more toxic and persistent than the parent compound. researchgate.net

Frameworks for assessing the risks of transformation products generally follow a tiered approach:

Identification and Quantification: Determining the presence and concentration of transformation products in various environmental compartments (soil, water, air) and biota.

Hazard Identification: Assessing the toxicological properties of the transformation products. This can be challenging due to the lack of commercial chemical standards for many of these compounds. acs.org

Exposure Assessment: Evaluating the potential for human and environmental exposure to these products.

The European Food Safety Authority (EFSA) and the U.S. EPA have published guidance on the toxicological relevance of pesticide metabolites for dietary risk assessment. acs.orgfao.org These frameworks often consider whether the metabolites are also found in toxicological studies on the parent compound in animals. If a metabolite is unique to the environment or present in disproportionately higher amounts, further testing may be required. frontiersin.orgfao.orgnih.gov The World Health Organization (WHO) is also working on developing a framework for assessing pesticide metabolites in drinking water. who.int

A significant challenge in these assessments is the sheer number of potential transformation products and the complexity of their interactions in the environment. nih.govacs.org

Current Listing and Classification Status within Environmental Pollutant Inventories

While this compound is not typically listed individually in major pollutant inventories, its parent compounds, chlordane and heptachlor, are widely recognized and cataloged.

Stockholm Convention: Chlordane and heptachlor are listed for elimination. chemicalwatch.compops.int

U.S. EPA: Chlordane and heptachlor are listed as hazardous substances and toxic pollutants. inchem.orgwbdg.orginchem.org The EPA classifies chlordane and its metabolite heptachlor epoxide as probable human carcinogens (Group B2). epa.govwbdg.org

Canadian Environmental Protection Act (CEPA): Chlordane and heptachlor are listed as toxic substances. ccme.caccme.ca

The classification of pollutants can be based on their origin (primary vs. secondary) or their nature (quantitative vs. qualitative). jagranjosh.comnextias.com this compound would be considered a secondary pollutant , as it is formed in the environment from the transformation of primary pollutants (chlordane and heptachlor). jagranjosh.com It would also be classified as a qualitative pollutant , as it is a substance introduced by human activities and not naturally present in the environment. jagranjosh.com

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| 1,2-dihydrooxydihydrochlordene |

| 1-hydroxy-2,3-epoxychlordene |

| 1-hydroxychlordene (B150176) |

| This compound |

| Aldrin |

| Chlordane |

| Chlordene (B1668713) |

| Chlordene epoxide |

| DDT |

| Dieldrin |

| Endrin |

| Heptachlor |

| Heptachlor epoxide |

| Hexachlorobenzene |

| Hexachlorocyclopentadiene (B6142220) |

| Mirex |

| Monochlorodihydrochlordene |

| Oxychlordane (B150180) |

| Polychlorinated biphenyls (PCBs) |

| Toxaphene |

| trans-Nonachlor |

This table is interactive. Click on the header to sort.

Emerging Research Frontiers and Knowledge Gaps in 1 Ketochlordene Studies

Development of Novel High-Throughput Analytical Methodologies for Environmental Screening

The detection and quantification of 1-ketochlordene, a metabolite of the persistent organic pollutant chlordane (B41520), in environmental matrices present a significant analytical challenge. nih.govnih.govresearchgate.net Traditional methods for environmental analysis can be time-consuming and labor-intensive, limiting the number of samples that can be processed. Consequently, there is a growing need for the development of novel high-throughput analytical methodologies for rapid and efficient environmental screening of this compound and other chlordane-related compounds. nih.govwikipedia.orgdrugtargetreview.com

High-throughput screening (HTS) techniques, widely used in drug discovery, offer a promising approach to accelerate environmental analysis. nih.govdrugtargetreview.com These methods utilize automation, miniaturization, and advanced data analysis to process a large number of samples in a short period. nih.govwikipedia.org The adaptation of HTS for environmental applications could significantly enhance our ability to monitor the prevalence and distribution of this compound in various environmental compartments, such as soil, water, and biota.

Recent advancements in analytical instrumentation, particularly in mass spectrometry (MS), are paving the way for high-throughput environmental screening. nih.govgenedata.com Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) provide the sensitivity and selectivity required for detecting trace levels of contaminants. nih.govnih.gov Coupling these technologies with automated sample preparation and data processing workflows can create powerful high-throughput analytical platforms. genedata.comnih.gov

Table 1: Comparison of Conventional vs. High-Throughput Screening Methods

| Feature | Conventional Methods | High-Throughput Screening (HTS) |

| Sample Throughput | Low to moderate | High (thousands to millions of samples per day) nih.gov |

| Assay Volume | Milliliters to microliters | Microliters to nanoliters |

| Automation | Limited | Extensive use of robotics and liquid handling systems wikipedia.org |

| Data Analysis | Manual or semi-automated | Automated with specialized software wikipedia.org |

| Cost per Sample | Higher | Lower due to miniaturization and automation nih.gov |

| Primary Application | Targeted analysis, confirmatory studies | Large-scale screening, lead identification drugtargetreview.com |

The development and validation of such high-throughput methods for this compound would enable more comprehensive environmental monitoring programs. This would lead to a better understanding of its occurrence, transport, and fate in the environment, ultimately supporting more effective risk assessment and management strategies. Environmental screening is a crucial process for identifying potential environmental and social impacts of projects and determining the need for further assessment. worldbank.orgequator-principles.comsdublincoco.iefao.orgeuropa.eu

Refinement of Environmental Fate and Transport Models for Metabolites

Understanding the environmental fate and transport of this compound is crucial for predicting its environmental concentrations and potential for exposure. cdc.gov Environmental fate and transport models are valuable tools for simulating the movement and transformation of chemicals in the environment. epa.govscirp.org However, many existing models have limitations when it comes to accurately predicting the behavior of metabolites like this compound. rsc.orgmdpi.com

One of the key challenges is the lack of specific data on the formation and degradation kinetics of this compound in different environmental compartments. europa.eu this compound is formed from the oxidation of 1-hydroxychlordene (B150176), which is a hydrolysis product of heptachlor (B41519) and a metabolite of chlordene (B1668713). nih.govnih.govresearchgate.net The rates of these transformation processes can vary significantly depending on environmental conditions such as temperature, pH, and microbial activity. orst.edunih.gov

Current environmental fate models often rely on generic assumptions or data from parent compounds, which may not accurately reflect the behavior of their metabolites. rsc.org To improve the predictive power of these models for this compound, further research is needed to:

Determine formation and degradation rates: Laboratory and field studies are required to quantify the rates at which this compound is formed from its precursors and subsequently degrades in soil, water, and sediment under various environmental conditions.

Investigate partitioning behavior: The partitioning coefficients of this compound, such as the octanol-water partition coefficient (Kow) and soil organic carbon-water (B12546825) partition coefficient (Koc), need to be accurately determined to model its distribution between different environmental phases.

Incorporate metabolite-specific processes: Models need to be refined to explicitly include the formation and degradation pathways of this compound and other relevant chlordane metabolites. mdpi.com

Multimedia fate and transport models, which consider the movement of chemicals between air, water, soil, and biota, are particularly important for understanding the long-range transport and global distribution of persistent organic pollutants and their metabolites. epa.govnih.gov By integrating more accurate and specific data for this compound, these models can provide more reliable predictions of its environmental concentrations and help identify areas of potential concern.

Assessment of Global Distribution and Long-Term Environmental Trajectories

Due to its persistence and potential for long-range atmospheric transport, chlordane and its metabolites, including this compound, have been detected in remote environments far from their original sources. epa.govwikipedia.org However, a comprehensive understanding of the global distribution and long-term environmental trajectories of this compound is still lacking.

Assessing the global distribution of this compound requires extensive monitoring programs that cover a wide range of geographic regions and environmental media. This includes analyzing samples from:

Air and atmospheric deposition: To understand its potential for long-range transport. epa.gov

Water and sediment: To assess its presence in aquatic ecosystems. nih.govwho.int

Soil: As a primary reservoir for chlordane and its metabolites. who.intepa.gov

Biota: To evaluate its potential for bioaccumulation in food webs. wikipedia.org

Long-term environmental trajectory studies are needed to understand how the concentrations of this compound in the environment are changing over time. nih.gov This involves analyzing archived environmental samples and establishing long-term monitoring sites. Such studies can help determine whether the environmental levels of this compound are increasing, decreasing, or remaining stable, and how these trends relate to historical usage patterns of chlordane and regulatory actions. researchgate.net

Multimedia environmental fate models are essential tools for simulating the global transport and distribution of persistent organic pollutants. nih.gov By integrating data on emissions, environmental properties, and degradation rates, these models can help to fill data gaps and predict future environmental concentrations of this compound under different scenarios.

Exploration of Synergistic and Antagonistic Effects with Co-occurring Pollutants in Ecosystems

In the real world, organisms are rarely exposed to a single chemical in isolation. Instead, they are typically exposed to complex mixtures of pollutants. nih.govnih.gov These co-occurring pollutants can interact with each other, leading to effects that are different from what would be expected based on the toxicity of the individual chemicals. These interactions can be synergistic (where the combined effect is greater than the sum of the individual effects) or antagonistic (where the combined effect is less than the sum of the individual effects). up.ac.zanih.govresearchgate.netnih.gov

There is a significant knowledge gap regarding the potential synergistic and antagonistic effects of this compound with other co-occurring pollutants in ecosystems. Given the widespread presence of other persistent organic pollutants, pesticides, and industrial chemicals in the environment, it is crucial to understand how these mixtures might impact organisms and ecosystems. nih.govmdpi.com

Research in this area should focus on:

Identifying relevant co-occurring pollutants: This involves analyzing environmental samples to determine which other contaminants are frequently found alongside this compound.

Designing mixture toxicity studies: Laboratory and field experiments are needed to investigate the combined effects of this compound and other pollutants on a range of organisms representing different trophic levels.

Investigating mechanisms of interaction: Mechanistic studies can help to elucidate the biological and chemical processes that underlie synergistic and antagonistic interactions. nih.govnih.gov

Table 2: Potential Interactions of this compound with Other Pollutants

| Interacting Pollutant Class | Potential Type of Interaction | Potential Outcome |

| Other Organochlorine Pesticides | Synergistic | Enhanced neurotoxicity or endocrine disruption. |

| Polycyclic Aromatic Hydrocarbons (PAHs) | Synergistic or Antagonistic | Altered metabolism and detoxification pathways, potentially leading to increased or decreased toxicity. nih.gov |

| Heavy Metals | Synergistic | Increased oxidative stress and cellular damage. nih.gov |

| Modern-use Pesticides | Synergistic or Antagonistic | Complex interactions affecting multiple biological pathways. |

Understanding the interactive effects of this compound with other pollutants is essential for conducting more realistic and accurate environmental risk assessments. griffith.edu.au This knowledge will help to better protect ecosystems from the combined impacts of multiple stressors.

Q & A

Basic Research Questions

Q. How is 1-Ketochlordene synthesized and characterized in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions (e.g., oxidation of chlordene derivatives). Characterization requires nuclear magnetic resonance (NMR) for structural elucidation, gas chromatography-mass spectrometry (GC-MS) for purity assessment, and elemental analysis for empirical formula validation. Researchers should optimize reaction conditions (temperature, solvent, catalysts) and cross-reference spectral data with literature to confirm identity. Detailed protocols must be documented to ensure reproducibility, including yield percentages and purification steps (e.g., column chromatography) .

Q. What analytical techniques are used to quantify this compound in environmental samples?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Calibration curves using certified standards are essential. Sample preparation may involve solid-phase extraction (SPE) to isolate this compound from matrices like soil or water. Researchers must validate methods by assessing recovery rates, limits of detection (LOD), and matrix effects .

Q. What are the challenges in ensuring the purity of this compound in experimental studies?

- Methodological Answer : Impurities often arise from incomplete reactions or side products. Techniques like recrystallization, preparative HPLC, or distillation are used for purification. Purity is verified via melting point analysis, thin-layer chromatography (TLC), and differential scanning calorimetry (DSC). Researchers should report purity thresholds (e.g., ≥95%) and disclose any residual solvents or by-products in supplementary data .

Advanced Research Questions

Q. How can researchers design experiments to investigate the metabolic pathways of this compound in biological systems?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁴C or deuterium) to track metabolic intermediates. In vitro assays with liver microsomes or cell cultures can identify phase I/II metabolites. Computational tools (e.g., molecular docking or QSAR models) predict enzyme interactions. Combine in vivo studies (rodent models) with mass spectrometry imaging (MSI) to map tissue-specific biotransformation. Ensure ethical approval and adherence to OECD guidelines for animal studies .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s reactivity?

- Methodological Answer : Cross-validate computational models (DFT, MD simulations) with experimental kinetics (e.g., Arrhenius plots) or spectroscopic data. Replicate experiments under controlled conditions (e.g., inert atmosphere) to rule out environmental interference. Publish negative results and raw datasets to facilitate meta-analyses. Collaborative peer reviews can help identify overlooked variables .

Q. How to establish structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer : Synthesize derivatives with systematic modifications (e.g., halogenation, alkyl chain variations). Test biological activity (e.g., enzyme inhibition, cytotoxicity) using dose-response assays. Apply multivariate statistical analysis (e.g., PCA or PLS regression) to correlate structural features with activity. Publicly available databases (e.g., PubChem) should be leveraged for benchmarking .

Q. What methodologies are recommended for assessing the environmental persistence of this compound?

- Methodological Answer : Conduct field studies to measure half-life in soil/water under varying pH and temperature. Use OECD 307 guidelines for laboratory simulations. Model environmental fate with software like EPI Suite or STAN. Pair with toxicity assays (e.g., Daphnia magna or algae growth inhibition) to evaluate ecotoxicological risks. Data should be reported in standardized formats (e.g., DT₅₀ values) for regulatory compliance .

Guidance for Data Reporting

- Experimental Design Tables : Include tables summarizing reaction conditions (e.g., solvents, catalysts, yields), analytical parameters (e.g., LOD, retention times), and biological assay protocols (e.g., IC₅₀ values). Follow journal-specific templates (e.g., Beilstein Journal’s requirement for ≤5 compounds in the main text) .

- Contradiction Analysis : Document conflicting data in supplementary materials with hypotheses (e.g., solvent polarity effects on reaction pathways). Use heatmaps or radar charts to visualize discrepancies between computational and experimental results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。